![molecular formula C22H25N3OS2 B3537289 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3537289.png)
1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine
Overview
Description
1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine, also known as DTDP, is a chemical compound that has been widely used in scientific research due to its unique biochemical and physiological effects. DTDP is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mechanism of Action
The mechanism of action of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine involves the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the metabolism of neurotransmitters in the brain. 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine selectively inhibits MAO-A, which is involved in the metabolism of serotonin, norepinephrine, and dopamine, while sparing MAO-B, which is involved in the metabolism of phenylethylamine and dopamine. By inhibiting MAO-A, 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine increases the levels of these neurotransmitters in the brain, which can lead to the modulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to the modulation of mood and motivation. 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. In addition, 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine has been shown to have anti-inflammatory effects, which can reduce inflammation and promote tissue repair.
Advantages and Limitations for Lab Experiments
1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to the use of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine in lab experiments. It has been shown to have some off-target effects, such as the inhibition of other enzymes, which can complicate data interpretation. In addition, the effects of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine can vary depending on the dose and duration of treatment, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for the study of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine. One area of interest is the development of novel drugs based on the structure of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine for the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the potential neuroprotective effects of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Finally, there is a need for further research to elucidate the precise mechanism of action of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine and to better understand its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It has been shown to modulate the activity of neurotransmitter systems in the brain, which can lead to the modulation of mood, motivation, and cognition. 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for the study of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine, including the development of novel drugs and the investigation of its potential neuroprotective effects.
Scientific Research Applications
1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to modulate the activity of dopamine, serotonin, and norepinephrine neurotransmitter systems, which are involved in the regulation of mood, motivation, and cognition. 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4-(diphenylmethyl)piperazine has also been used in the development of novel drugs for the treatment of psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c26-20(17-28-22-23-11-16-27-22)24-12-14-25(15-13-24)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJEEHDDMMFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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